8-Nitro-3,4-dihydroquinolin-2(1H)-one is a compound that belongs to the class of quinolone derivatives, which are known for their diverse biological activities. This particular compound features a nitro group at the 8-position and a saturated dihydroquinoline structure, contributing to its potential pharmacological properties. Compounds of this type are often investigated for their roles in medicinal chemistry, particularly as potential therapeutic agents.
8-Nitro-3,4-dihydroquinolin-2(1H)-one can be classified under the category of nitroquinolines, which are derivatives of quinoline containing one or more nitro groups. These compounds are typically synthesized through various organic reactions involving quinoline or its derivatives. The presence of the nitro group significantly influences the chemical reactivity and biological activity of the compound.
The synthesis of 8-nitro-3,4-dihydroquinolin-2(1H)-one can be achieved through several methods:
The molecular structure of 8-nitro-3,4-dihydroquinolin-2(1H)-one can be represented as follows:
The structural representation can be illustrated in a chemical drawing format, highlighting key functional groups and stereochemistry.
8-Nitro-3,4-dihydroquinolin-2(1H)-one can participate in various chemical reactions:
The mechanism of action for 8-nitro-3,4-dihydroquinolin-2(1H)-one is primarily studied in the context of its biological activities:
Physical and chemical properties can vary based on synthesis methods and purity levels.
8-Nitro-3,4-dihydroquinolin-2(1H)-one has several scientific applications:
8-Nitro-3,4-dihydroquinolin-2(1H)-one derivatives demonstrate significant efficacy against kinetoplastid parasites, including Leishmania infantum, L. donovani, and Trypanosoma brucei brucei. The mechanism involves bioactivation by parasitic nitroreductases (NTRs), which reduce the nitro group to generate cytotoxic metabolites that disrupt parasite redox balance. Compound 22 (identified in SAR studies) exhibits broad-spectrum activity against multiple life stages:
Electrochemical properties critically influence efficacy. The intramolecular hydrogen bond between the lactam carbonyl and nitro group elevates the redox potential by +0.3 V compared to non-lactam analogues, enhancing electron affinity and NTR activation. Computational models confirm this redox potential modulation directly correlates with antileishmanial activity [1].
Table 1: Antiparasitic Activity of Key Derivatives
Compound | L. infantum (IC~50~, µM) | L. donovani (IC~50~, µM) | T. brucei brucei (IC~50~, µM) | LogP |
---|---|---|---|---|
Unsubstituted core | 12.5 | 15.8 | >20 | 1.2 |
22 | 1.2 | 0.8 | 3.7 | 0.9 |
6-Fluoro analogue* | 2.1 | 1.5 | 4.3 | 0.7 |
Derivatives of 8-nitro-3,4-dihydroquinolin-2(1H)-one inhibit cancer progression through dual targeting of angiogenesis and kinase signaling:
VEGFR2 Inhibition: Analogues like 4m and 4q block vascular endothelial growth factor receptor 2 (VEGFR2), suppressing angiogenesis in glioblastoma (GBM). In U87-MG and U138-MG cell lines, these compounds reduce proliferation with IC~50~ values of 4.20 µM and 8.00 µM, respectively—exceeding temozolomide’s efficacy (IC~50~ = 92–93 µM). Molecular docking confirms hydrogen bonding between the lactam carbonyl and VEGFR2’s VAL916 residue [2].
mTOR Pathway Modulation: Morpholine-substituted derivatives (e.g., 10e) inhibit mechanistic target of rapamycin (mTOR) in lung cancer (A549) and triple-negative breast cancer cells. Compound 10e achieves exceptional potency (IC~50~ = 0.033 µM against A549), outperforming everolimus. The trifluoromethyl group enhances binding to mTOR’s hydrophobic pocket, while the morpholine ring improves solubility and ATP-pocket interactions [9].
Table 2: Anticancer Activity of Select Derivatives
Compound | Cancer Cell Line | IC~50~ (µM) | Primary Target | Key Structural Features |
---|---|---|---|---|
4m | U87-MG (GBM) | 4.20 | VEGFR2 | 6-Hydroxy, N-alkyl hydrazone |
4q | U138-MG (GBM) | 8.00 | VEGFR2 | 6-Hydroxy, 4-fluorophenyl |
10e | A549 (Lung) | 0.033 | mTOR | Trifluoromethyl, morpholine |
6-Substituted derivatives function as dual aldose reductase (AKR1B1) and reactive oxygen species (ROS) inhibitors, addressing diabetic complications like neuropathy and retinopathy. Compound 8a (6-(4-hydroxybenzamido)-2-oxo-1,2,3,4-tetrahydroquinoline) exhibits:
The phenolic hydroxyl group is essential for ROS quenching, while the nitro moiety at position 8 stabilizes the transition state in AKR1B1’s active site. This dual action normalizes polyol pathway flux and mitigates oxidative stress in hyperglycemic tissues [4].
Emerging research highlights additional pharmacological roles:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: